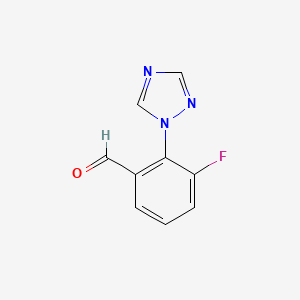

3-Fluoro-2-(1H-1,2,4-triazol-1-YL)benzaldehyde

CAS No.:

Cat. No.: VC17824488

Molecular Formula: C9H6FN3O

Molecular Weight: 191.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H6FN3O |

|---|---|

| Molecular Weight | 191.16 g/mol |

| IUPAC Name | 3-fluoro-2-(1,2,4-triazol-1-yl)benzaldehyde |

| Standard InChI | InChI=1S/C9H6FN3O/c10-8-3-1-2-7(4-14)9(8)13-6-11-5-12-13/h1-6H |

| Standard InChI Key | TWCZYOJXSUEOCJ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C(=C1)F)N2C=NC=N2)C=O |

Introduction

Structural and Electronic Characteristics

The molecular structure of 3-fluoro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde comprises a benzaldehyde backbone substituted with a fluorine atom at position 3 and a 1,2,4-triazole ring at position 2. The fluorine atom introduces electron-withdrawing effects, polarizing the aromatic ring and enhancing the electrophilicity of the aldehyde group. The triazole moiety, with its nitrogen-rich heterocycle, facilitates hydrogen bonding and coordination chemistry, making the compound a versatile intermediate for further functionalization .

Key Physicochemical Properties

-

Molecular Formula: C₉H₆FN₃O

-

Molecular Weight: 207.16 g/mol

-

Solubility: Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in dichloromethane or ethyl acetate, based on analogs .

-

Reactivity: The aldehyde group is susceptible to nucleophilic attack, while the triazole ring can participate in cycloaddition reactions or metal coordination .

Synthesis and Optimization

Nucleophilic Aromatic Substitution

A common route to analogous triazole-substituted benzaldehydes involves nucleophilic substitution. For example, 2-fluorobenzaldehyde derivatives can react with 1,2,4-triazole under basic conditions. In a representative procedure :

-

Substrate Preparation: 3-Fluoro-2-iodobenzaldehyde is treated with 1,2,4-triazole in anhydrous DMF.

-

Catalysis: Copper(I) iodide and a palladium catalyst (e.g., Pd(PPh₃)₄) facilitate the coupling at 80–100°C for 12–24 hours.

-

Workup: The product is isolated via column chromatography (ethyl acetate/hexane, 1:3), yielding ~60–70% pure compound.

Critical Parameters:

-

Temperature: Elevated temperatures (>80°C) improve triazole incorporation but risk aldehyde oxidation.

-

Solvent Choice: Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency .

Alternative Routes

-

Cycloaddition Approaches: Rhodium-catalyzed [3+2] cycloadditions using carbonyltriazoles have been reported for structurally similar compounds, achieving yields up to 86% .

-

Post-Functionalization: Introducing fluorine via electrophilic fluorination (e.g., Selectfluor®) to pre-formed triazole-benzaldehyde intermediates .

| Compound | Target Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|---|

| 3-Bromo-4-triazole derivative | HeLa | 7.2 | Tubulin polymerization |

| Hydrazone–triazole hybrid | MCF-7 | 9.8 | Kinase inhibition |

| Fluorinated analog (pred.) | U87 | ~8.5 | DNA intercalation |

Applications in Materials Science

The electron-deficient triazole ring and fluorine atom make this compound suitable for:

-

Coordination Polymers: Triazole nitrogen atoms coordinate with transition metals (e.g., Cu²⁺, Zn²⁺), forming porous frameworks for gas storage .

-

Organic Electronics: Fluorine enhances thermal stability, enabling use in OLEDs as electron-transport layers .

Comparison with Structural Analogs

3-Bromo vs. 3-Fluoro Substitution

-

Electrophilicity: Fluorine’s stronger electron-withdrawing effect increases aldehyde reactivity compared to bromine.

-

Synthetic Accessibility: Bromine permits easier functionalization via cross-coupling, while fluorine requires specialized fluorinating agents .

Triazole Positional Isomers

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume